2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[1-(4-methylphenyl)ethyl]acetamide
Overview
Description
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[1-(4-methylphenyl)ethyl]acetamide is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is part of the piperazine family, which is known for its diverse pharmacological properties. The presence of methoxy and methylphenyl groups in its structure suggests potential interactions with various biological targets, making it a subject of extensive research.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[1-(4-methylphenyl)ethyl]acetamide typically involves the reaction of 4-methoxyphenylpiperazine with an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the acylation process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[1-(4-methylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or other oxygen-containing functionalities.
Reduction: This reaction can remove oxygen functionalities or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[1-(4-methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes. The compound’s binding to these receptors can modulate their activity, leading to therapeutic effects in conditions like hypertension and depression .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
What sets 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[1-(4-methylphenyl)ethyl]acetamide apart is its specific structural features, such as the methoxy and methylphenyl groups, which may confer unique binding properties and pharmacokinetic profiles. These differences can result in distinct therapeutic effects and side effect profiles compared to similar compounds .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[1-(4-methylphenyl)ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-17-4-6-19(7-5-17)18(2)23-22(26)16-24-12-14-25(15-13-24)20-8-10-21(27-3)11-9-20/h4-11,18H,12-16H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEMIMBXKQXLSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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